FI-700
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Overview
Description
FI-700 is a novel and potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) with promising antileukemia activity. It has shown selective growth inhibition against mutant FLT3-expressing leukemia cell lines and primary acute myeloid leukemia cells . This compound is particularly significant in the treatment of acute myeloid leukemia due to its ability to target and inhibit the FLT3 kinase, which is often mutated in this type of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FI-700 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
FI-700 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may result in the formation of reduced derivatives of this compound .
Scientific Research Applications
FI-700 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of FLT3 kinase and its effects on cellular processes.
Biology: Used to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Used in preclinical studies to evaluate its potential as a therapeutic agent for acute myeloid leukemia.
Industry: Used in the development of new drugs targeting FLT3 kinase
Mechanism of Action
FI-700 exerts its effects by selectively inhibiting the activity of the FLT3 kinase. This inhibition leads to the dephosphorylation of mutant FLT3 and signal transducer and activator of transcription 5 (STAT5), resulting in cell cycle arrest and apoptosis of leukemia cells . The molecular targets and pathways involved include the FLT3 receptor, STAT5, and downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
FI-700 is unique in its selective inhibition of mutant FLT3 kinase, which distinguishes it from other FLT3 inhibitors. Similar compounds include:
Midostaurin: Another FLT3 inhibitor used in the treatment of acute myeloid leukemia.
Quizartinib: A selective FLT3 inhibitor with a similar mechanism of action.
Gilteritinib: A dual inhibitor of FLT3 and AXL kinases, used in the treatment of acute myeloid leukemia.
This compound’s uniqueness lies in its potent and selective inhibition of mutant FLT3 kinase, making it a promising candidate for targeted therapy in acute myeloid leukemia .
Properties
CAS No. |
866883-79-6 |
---|---|
Molecular Formula |
C21H29N9O |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H29N9O/c1-2-6-24-19-17(20-29-28-18(31-20)15-30-12-10-23-11-13-30)14-26-21(27-19)25-9-5-16-3-7-22-8-4-16/h3-4,7-8,14,23H,2,5-6,9-13,15H2,1H3,(H2,24,25,26,27) |
InChI Key |
AOGSXPPPFJBSRA-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4 |
Canonical SMILES |
CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FI700; FI-700; FI 700. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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